molecular formula C16H18N6O2 B5746517 N,N'-1,4-cyclohexanediyldi(2-pyrazinecarboxamide)

N,N'-1,4-cyclohexanediyldi(2-pyrazinecarboxamide)

Cat. No. B5746517
M. Wt: 326.35 g/mol
InChI Key: DPYPTPMTVFERPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-cyclohexanediyldi(2-pyrazinecarboxamide), commonly known as CPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDC is a white crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of CPDC is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. CPDC has also been shown to interact with metal ions, which may contribute to its ability to remove heavy metals from contaminated water.
Biochemical and physiological effects:
CPDC has been shown to have low toxicity and is generally well-tolerated in animal studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. CPDC has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, CPDC has been shown to have anti-viral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

CPDC has several advantages for lab experiments, including its low toxicity, solubility in water and organic solvents, and ability to form stable complexes with metal ions. However, CPDC can be difficult to synthesize and purify, which may limit its use in certain experiments. In addition, CPDC may have limited stability under certain conditions, which may affect its efficacy in some applications.

Future Directions

CPDC has several potential future directions for research. In drug discovery, further studies are needed to elucidate the mechanism of action of CPDC and its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, further studies are needed to explore the potential applications of CPDC-based MOFs in gas storage, catalysis, and drug delivery. In environmental science, further studies are needed to optimize the conditions for the removal of heavy metals from contaminated water using CPDC. Overall, CPDC has significant potential for further research and development in various fields.

Synthesis Methods

CPDC can be synthesized by reacting 1,4-cyclohexanediamine with 2-pyrazinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields CPDC as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

CPDC has been extensively studied for its potential applications in various fields, including drug discovery, material science, and environmental science. In drug discovery, CPDC has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, CPDC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and drug delivery. In environmental science, CPDC has been studied for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

N-[4-(pyrazine-2-carbonylamino)cyclohexyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-15(13-9-17-5-7-19-13)21-11-1-2-12(4-3-11)22-16(24)14-10-18-6-8-20-14/h5-12H,1-4H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYPTPMTVFERPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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